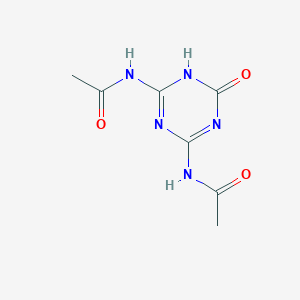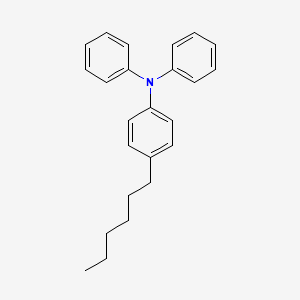![molecular formula C11H6N4O2 B13130425 3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
3-Nitro-[2,3'-bipyridine]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-[2,3’-bipyridine]-4-carbonitrile is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Nitro-[2,3’-bipyridine]-4-carbonitrile adds unique properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 3-Nitro-[2,3’-bipyridine]-4-carbonitrile, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 3-Amino-[2,3’-bipyridine]-4-carbonitrile.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Nitro-[2,3’-bipyridine]-4-carbonitrile involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The nitro group can also undergo redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and electrochemistry.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C11H6N4O2 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
3-nitro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6N4O2/c12-6-8-3-5-14-10(11(8)15(16)17)9-2-1-4-13-7-9/h1-5,7H |
InChI Key |
DJYUFXYAXGRQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
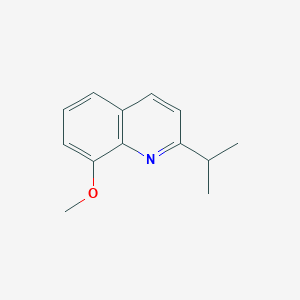
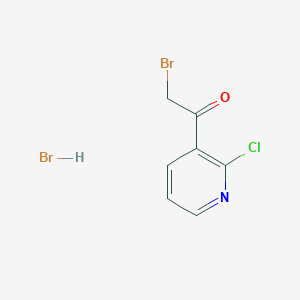
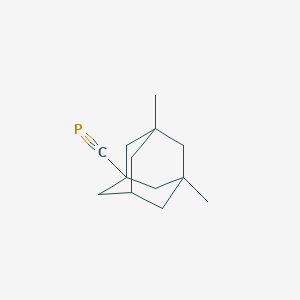

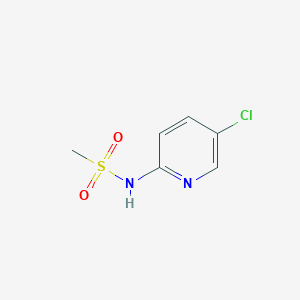
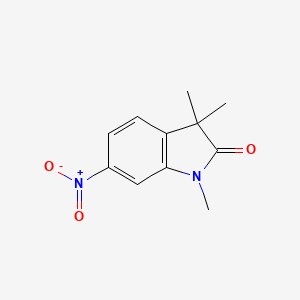
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)



